REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[CH:9]=[C:8]([CH2:10][OH:11])[O:7][N:6]=1)=[O:4].Cl[C:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1)=[O:14].N1C=CC=CC=1>>[C:13](=[O:14])([O:15][C:16]1[CH:17]=[CH:18][C:19]([N+:22]([O-:24])=[O:23])=[CH:20][CH:21]=1)[O:11][CH2:10][C:8]1[O:7][N:6]=[C:5]([C:3](=[O:4])[NH:2][CH3:1])[CH:9]=1
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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CNC(=O)C1=NOC(=C1)CO
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Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
0.157 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
pure product
|
Quantity
|
2.6 g
|
Type
|
reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
are obtained in the form of a white powder
|
Name
|
|
Type
|
|
Smiles
|
C(OCC1=CC(=NO1)C(NC)=O)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |